1-isobutyl-3-phenyl-1H-pyrazol-5-amine
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Overview
Description
Preparation Methods
The synthesis of 1-isobutyl-3-phenyl-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . This method provides good yields and is widely used in laboratory settings. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
1-Isobutyl-3-phenyl-1H-pyrazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, such as Suzuki–Miyaura coupling, can be carried out using boron reagents and palladium catalysts.
Common reagents and conditions used in these reactions include molecular iodine, hydrazines, and palladium catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isobutyl-3-phenyl-1H-pyrazol-5-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-isobutyl-3-phenyl-1H-pyrazol-5-amine involves its ability to donate and accept hydrogen bonds due to the presence of two dissimilar and adjacent nitrogen atoms in the azole ring . This property allows the compound to establish intermolecular interactions, which can influence its reactivity and biological activity. The molecular targets and pathways involved in its action include various enzymes and receptors that are important for its biological effects .
Comparison with Similar Compounds
1-Isobutyl-3-phenyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methylpropyl)-5-phenylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10(2)9-16-13(14)8-12(15-16)11-6-4-3-5-7-11/h3-8,10H,9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMPZMNLZSBROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365629-34-0 |
Source
|
Record name | 2-(2-methylpropyl)-5-phenyl-2,3-dihydro-1H-pyrazol-3-imine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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